N-(1-((2-Aminoethyl)amino)-2-(N-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)sulfamoyl)ethyl)-5-(dimethylamino)-2-naphthamide

Description

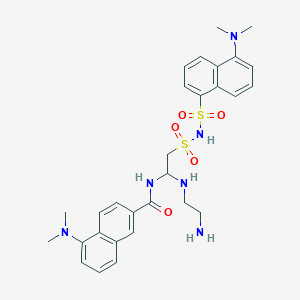

This compound is a structurally complex naphthamide derivative featuring dual dimethylamino-substituted naphthalene moieties interconnected via a sulfamoyl-ethylamino linker. The molecule’s architecture includes:

- A sulfamoyl bridge (N–SO₂–N) that enhances hydrogen-bonding capacity and influences solubility.

Properties

IUPAC Name |

N-[1-(2-aminoethylamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylsulfamoyl]ethyl]-5-(dimethylamino)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O5S2/c1-34(2)25-11-5-8-20-18-21(14-15-22(20)25)29(36)32-28(31-17-16-30)19-41(37,38)33-42(39,40)27-13-7-9-23-24(27)10-6-12-26(23)35(3)4/h5-15,18,28,31,33H,16-17,19,30H2,1-4H3,(H,32,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGAFZIAPMFSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NS(=O)(=O)CC(NCCN)NC(=O)C3=CC4=C(C=C3)C(=CC=C4)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((2-Aminoethyl)amino)-2-(N-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)sulfamoyl)ethyl)-5-(dimethylamino)-2-naphthamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a naphthalene moiety and sulfonamide groups, suggesting possible interactions with biological targets.

Chemical Structure

The molecular formula of the compound is , and its structural components include:

- A naphthalene core substituted with a dimethylamino group.

- A sulfamoyl group linked to an aminoethyl chain.

- Additional amino functionalities that may facilitate interactions with biological macromolecules.

The compound's biological activity is hypothesized to involve interactions with various ion channels , particularly sodium channels. Research indicates that compounds similar to this structure can selectively block sodium channels, which are pivotal in pain signaling pathways. Specifically, the compound may target Na_v1.7 sodium channels, which are associated with inflammatory pain responses .

Case Studies and Research Findings

-

Antinociceptive Properties

- A study highlighted the potential of sulfonamide derivatives in alleviating neuropathic pain through sodium channel modulation. The compound's ability to inhibit Na_v1.7 has been linked to reduced nociceptive signaling in animal models .

- In vivo experiments demonstrated that administration of similar naphthalene sulfonamide compounds resulted in significant pain relief, suggesting a promising avenue for therapeutic development.

- Fluorescent Labeling

-

Structure-Activity Relationship (SAR) Studies

- Detailed SAR studies have shown that modifications to the naphthalene and sulfonamide groups can significantly alter the biological activity of related compounds. For instance, variations in the substituents on the naphthalene ring were found to influence binding affinity and selectivity towards specific ion channels .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C27H31N3O4S |

| Molecular Weight | 485.62 g/mol |

| Key Functional Groups | Dimethylamino, Sulfonamide |

| Target Ion Channel | Na_v1.7 |

| Biological Activity | Antinociceptive |

Scientific Research Applications

Structural Characteristics

DAPN is characterized by its unique naphthalene-based structure, which includes:

- Dimethylamino Groups : These enhance solubility and biological activity.

- Sulfonamide Linkage : Contributes to its pharmacological properties.

- Aminoethyl Chains : Facilitate interactions with biological targets.

The molecular formula for DAPN is with a molecular weight of approximately 493.6 g/mol. Its structural complexity allows for specific interactions with proteins and enzymes, making it a candidate for drug development and biochemical studies .

Fluorescent Probes

DAPN has been investigated as a fluorescent ligand that can bind to hydrophobic sites in proteins or membranes. Its fluorescence properties make it suitable for studying protein interactions and dynamics in live cells .

Biochemical Assays

Due to its ability to interact with various biomolecules, DAPN is utilized in biochemical assays to investigate enzyme activities and binding affinities. It serves as a model compound for studying sulfonamide interactions with biological targets .

Drug Development

The structural features of DAPN suggest potential applications in drug development, particularly in targeting specific receptors or enzymes involved in diseases such as cancer or bacterial infections. Its sulfonamide moiety is known for antibacterial properties, making it a candidate for further medicinal chemistry studies .

Case Study 1: Protein Binding Studies

In a study published in the IUCr journal, researchers explored the binding affinity of DAPN derivatives to various proteins. The results indicated that modifications to the naphthalene ring significantly influenced binding efficiency, highlighting the importance of structural optimization in drug design .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of DAPN on specific enzymes involved in metabolic pathways. The findings demonstrated that DAPN could effectively inhibit enzyme activity at low concentrations, suggesting its potential use as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs based on functional groups, solubility, and bioactivity inferred from the evidence:

Key Observations:

Functional Group Impact on Solubility: The target compound’s dimethylamino and sulfamoyl groups likely improve aqueous solubility compared to nitro-containing analogs (e.g., ), which exhibit lower polarity . In contrast, the sodium salt of 1-naphthylamine-4-sulfonic acid () demonstrates high solubility due to ionic character, a property absent in the target compound .

Bioactivity Trends: Nitronaphthofuran derivatives () show antibacterial activity, suggesting that electron-withdrawing nitro groups may enhance antimicrobial potency . Sulfamoyl-containing compounds (e.g., ) are often associated with enzyme inhibition (e.g., carbonic anhydrase), implying the target compound may share similar pharmacological pathways .

Structural Complexity vs.

Research Findings and Limitations

- Synthesis Challenges : Unlike the straightforward sulfonation routes for 1-naphthylamine derivatives (), the target compound’s synthesis likely requires multi-step coupling reactions, similar to those described for naphthofuran analogs () .

Preparation Methods

Core Intermediate: Ethylenediamine Derivative

The ethylenediamine backbone serves as the structural scaffold, with substitutions at both carbons. Position 1 is functionalized with a 2-aminoethylamino group (-NH-CH2-CH2-NH2), while position 2 bears the sulfamoyl-dansyl group (-NH-SO2-C10H6N(CH3)2). The synthesis begins with the preparation of a protected ethylenediamine intermediate to enable selective sulfonylation.

Preparation of Dansyl Chloride Intermediate

Synthesis of 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride

Dansyl chloride (605-65-2) is synthesized via sulfonation of 5-dimethylaminonaphthalene using chlorosulfonic acid, followed by purification via recrystallization. Key parameters include:

-

Reaction Conditions : Sulfonation at 0–5°C to minimize side reactions.

-

Yield : 85–90% after recrystallization from ethyl acetate/hexanes.

This intermediate is critical for introducing the dansyl group into subsequent molecules through sulfonamide bonds.

Sulfonamide Formation with Ethylenediamine

Monosubstitution of Ethylenediamine

To avoid bis-sulfonylation, ethylenediamine is selectively protected using a tert-butyloxycarbonyl (Boc) group. The reaction proceeds as follows:

-

Protection : Ethylenediamine is treated with Boc anhydride in tetrahydrofuran (THF) to yield N-Boc-ethylenediamine.

-

Sulfonylation : N-Boc-ethylenediamine reacts with dansyl chloride (1.1 equiv) in THF at 0–5°C, catalyzed by triethylamine (2.0 equiv).

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding mono-dansyl ethylenediamine.

Key Data :

Introduction of the 2-Aminoethylamino Group

Alkylation of Mono-Dansyl Ethylenediamine

The free amine of mono-dansyl ethylenediamine undergoes alkylation with 2-bromoethylamine hydrobromide:

-

Reaction : Mono-dansyl ethylenediamine (1.0 equiv) and 2-bromoethylamine hydrobromide (1.1 equiv) are stirred in THF at 0°C with triethylamine (2.0 equiv).

-

Workup : The crude product is purified via silica gel chromatography (EtOAc/MeOH 10:1) to afford the 2-aminoethylamino-substituted intermediate.

Key Data :

Coupling with 5-(Dimethylamino)-2-naphthoic Acid

Activation and Amide Bond Formation

The naphthamide moiety is introduced via carbodiimide-mediated coupling:

-

Activation : 5-(Dimethylamino)-2-naphthoic acid (1.2 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DMF.

-

Coupling : The activated acid reacts with the 2-aminoethylamino-dansyl intermediate (1.0 equiv) at room temperature for 24 hours.

-

Purification : The product is isolated via flash chromatography (EtOAc/MeOH 10:1).

Key Data :

Final Sulfamoylation and Characterization

Sulfamoyl Group Installation

The remaining amine on the ethylenediamine core reacts with dansyl chloride (1.1 equiv) in THF to form the sulfamoyl bridge:

-

Reaction : The intermediate (1.0 equiv) and dansyl chloride (1.1 equiv) are stirred in THF at 0°C with triethylamine.

-

Workup : The product is purified via recrystallization (MeOH/H2O).

Key Data :

Analytical Validation

-

NMR : ¹H NMR (400 MHz, DMSO-d6) confirms the presence of dansyl (δ 8.5–7.5 ppm) and naphthamide (δ 8.2–7.0 ppm) protons.

-

MS : ESI-MS shows m/z 785.3 [M+H]+ (calculated 785.2).

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing sulfonamide groups in naphthalene-based systems like this compound?

- Methodology : Sulfonamide formation typically involves coupling sulfonyl chlorides with amines. For naphthalene derivatives, use acetonitrile:water (3:1) as a solvent system, and employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent. Post-reaction, purify via crystallization from methanol:water (4:1) to achieve high yields (~75%) .

Q. Which spectroscopic techniques are critical for characterizing dimethylamino and sulfonamide functionalities?

- Methodology :

- ¹H/¹³C NMR : Identify dimethylamino protons (δ ~2.8–3.2 ppm as singlets) and sulfonamide NH signals (δ ~7–9 ppm, broad). Use CDCl₃ for solubility and high-field NMR (400 MHz+) to resolve overlapping signals .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What purification methods are effective for isolating this compound given its polar substituents?

- Methodology : After extraction with chloroform, evaporate the organic phase and purify via column chromatography (silica gel, gradient elution with ethyl acetate:hexane). Final crystallization from methanol:water (4:1) enhances purity .

Advanced Research Questions

Q. How can computational models predict regioselectivity in palladium-catalyzed C-H amination steps for dimethylamino-naphthalene intermediates?

- Methodology : Use quantum chemical calculations (e.g., DFT) to map transition states and identify energy barriers. Pair with reaction path search algorithms (e.g., AFIR) to predict regioselectivity in Pd-catalyzed dimethylamination. Validate predictions experimentally using DMF as the dimethyl amino source and Pd(OAc)₂ as the catalyst .

Q. How to resolve contradictions in spectroscopic data (e.g., overlapping signals in ¹H NMR) during structural validation?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.

- Variable Temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., hindered rotation of dimethylamino groups) .

Q. What strategies optimize reaction yields when dealing with steric hindrance from multiple dimethylamino groups?

- Methodology :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize charged intermediates.

- Catalyst Design : Employ bulky ligands (e.g., XPhos) in Pd-catalyzed steps to mitigate steric effects and enhance turnover .

Q. How can AI-driven experimental design reduce trial-and-error in synthesizing polyfunctional naphthamide derivatives?

- Methodology : Train machine learning models on reaction databases (e.g., USPTO) to predict optimal conditions (solvent, catalyst, temperature). Implement autonomous experimentation platforms for real-time parameter adjustments, such as varying equivalents of sulfonyl chloride or reaction time .

Q. How to assess the stability of the sulfamoyl linkage under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.